molecular formula C14H11N3O6 B13954072 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide CAS No. 63981-15-7

2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

Cat. No.: B13954072
CAS No.: 63981-15-7
M. Wt: 317.25 g/mol
InChI Key: QLVVQRCTAOWEFK-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide (CAS 63981-15-7, C₁₄H₁₁N₃O₆) is a nitro-substituted benzamide derivative with a hydroxyl group at position 2, a nitro group at position 3 on the benzamide ring, and a 2-methyl-5-nitrophenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminophenols .

The crystal structure of this compound (asymmetric unit containing two independent molecules) reveals intramolecular hydrogen bonding between the hydroxyl (O–H) and carbonyl (C=O) groups, stabilizing its conformation . Such hydrogen-bonding patterns are critical for understanding its solid-state behavior and interactions with metal ions .

Properties

CAS No.

63981-15-7

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

2-hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-8-5-6-9(16(20)21)7-11(8)15-14(19)10-3-2-4-12(13(10)18)17(22)23/h2-7,18H,1H3,(H,15,19)

InChI Key

QLVVQRCTAOWEFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

  • The compound contains two aromatic rings:
    • One ring is substituted with a hydroxy group at position 2 and a nitro group at position 3.
    • The other ring contains a methyl group at position 2 and a nitro group at position 5.
  • The two rings are connected via an amide bond (benzamide linkage).

Synthetic challenges include:

  • Selective nitration to place nitro groups at desired positions without over-nitration or isomer formation.
  • Formation of the amide bond without affecting sensitive nitro and hydroxy groups.
  • Control of regioselectivity and purity, minimizing isomeric impurities.

Preparation Methods Analysis

Synthetic Route Components

The synthesis generally involves the following key steps:

Starting Materials and Intermediates

Stepwise Preparation Methods

Preparation of 2-Hydroxy-3-nitrobenzoic Acid Derivative
  • Based on a related preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid (a positional isomer), nitration of alkoxy-substituted benzaldehydes followed by deacetylation, methylation, oxidation, and deprotection steps are used.
  • Nitration is performed with concentrated or fuming nitric acid in solvents such as dichloromethane or dichloroethane at controlled temperatures (0–50 °C).
  • The reaction generates some isomeric by-products (8–20%), which are reduced by recrystallization and purification to <1% isomer content.
  • Purification involves recrystallization from mixed solvents like isopropanol and water with yields around 80%.
Amide Bond Formation
  • Amide bond formation between the 2-hydroxy-3-nitrobenzoic acid derivative and 2-methyl-5-nitroaniline is typically achieved via coupling reagents or acid chlorides.
  • Common methods include:
    • Conversion of the acid to acid chloride using oxalyl chloride or thionyl chloride in the presence of catalytic DMF, followed by reaction with the amine in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere.
    • Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to activate the acid and facilitate amide bond formation at room temperature.
  • Base such as triethylamine or diisopropylethylamine is used to neutralize the acid formed during coupling.
Reaction Conditions and Purification
  • Reactions are carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Solvents are dried and distilled prior to use.
  • Reaction temperatures range from 0 °C to room temperature to optimize selectivity.
  • After reaction completion (monitored by LC-MS or TLC), aqueous workup includes washes with acid, base, and brine to remove impurities.
  • Final purification is done by silica gel column chromatography or recrystallization to achieve high purity (>99%).

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nitration of aromatic acid Concentrated/fuming nitric acid, DCM solvent 0–50 1–4 hours ~80 Isomer formation 8–20%, reduced by recrystallization
Acid chloride formation Oxalyl chloride or thionyl chloride, DMF cat. RT or reflux 24 hours Quantitative Used immediately without purification
Amide coupling 2-Methyl-5-nitroaniline, base (TEA/DIPEA), EDC·HCl 0–25 1–4 hours 75–90 Inert atmosphere, dry solvents
Purification Silica gel chromatography or recrystallization Ambient Variable Purity >99% by HPLC/NMR

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Reduction: The major product is 2-Hydroxy-N-(2-methyl-5-aminophenyl)-3-aminobenzamide.

    Substitution: The products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide

General Information: 5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide is a complex organic molecule with potential applications across chemistry, biology, medicine, and industry.

Preparation Methods:

  • The synthesis of 5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide typically involves a multi-step process.
  • Nitration: The introduction of a nitro group (-NO2) to the benzene ring.
  • Halogenation: Chlorination to introduce the chlorine atom at the 5-position.
  • Hydroxylation: The introduction of a hydroxyl group (-OH) at the 2-position.
  • Amidation: Forming an amide bond with 4-iodo-2-methylphenylamine.
  • Industrial production would optimize the synthetic route to maximize yield and purity, potentially using catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Scientific Research Applications:

  • Chemistry: It serves as an intermediate in organic synthesis.
  • Biology: It can be used as a probe to study biological pathways.
  • Medicine: It shows potential as a therapeutic agent because of its structural similarity to other bioactive benzamides.
  • Industry: It can be a precursor in synthesizing more complex molecules.

Mechanism of Action: The mechanism of action depends on the specific biological target; for example, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. Identifying molecular targets and pathways requires experimental studies.

2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide

General Information: this compound is another complex organic molecule with a range of identifiers and potential applications.

Names and Identifiers:

  • IUPAC Name: this compound
  • InChI: InChI=1S/C14H11N3O6/c1-8-5-6-9(16(20)21)7-11(8)15-14(19)10-3-2-4-12(13(10)18)17(22)23/h2-7,18H,1H3,(H,15,19)
  • InChIKey: QLVVQRCTAOWEFK-UHFFFAOYSA-N
  • SMILES: CC1=C(C=C(C=C1)N+[O-])NC(=O)C2=C(C(=CC=C2)N+[O-])O
  • Molecular Formula: C14H11N3O6

Predicted Collision Cross Section:

Adductm/zPredicted CCS (Ų)
$$M+H]+318.07208171.1
$$M+Na]+340.05402183.9
$$M+NH4]+335.09862176.6
$$M+K]+356.02796186.5
$$M-H]-316.05752176.3
$$M+Na-2H]-338.03947176.6
$$M]+317.06425174.0
$$M]-317.06535174.0

Note: There is no literature or patent data available for this compound .

Halogenated Coumarin–Chalcones

CC1 and CC2 Compounds: Halogenated Coumarin–Chalcones, specifically CC1 and CC2, have demonstrated multifunctional capabilities .

Inhibitory Activities:

  • CC2 inhibited BChE with a residual activity of <50% at 10 μM .
  • CC2 potently inhibited MAO-B with an IC50 value of 0.51 μM, followed by CC1 (IC50 = 0.69 μM), with selectivity index (SI) values of >78.4 and >58.0, respectively, over MAO-A .
  • CC2 potently inhibited BChE .

Reversibility Studies:

  • CC1 was recovered from 37.6 (AU) to 87.9%, and CC2 was recovered from 37.7 (AU) to 90.2% .
  • The recovery values were similar to those of the reversible reference lazabemide (from 36.8 to 85.5%) .
  • Inhibition of MAO-B by the irreversible inhibitor pargyline was not recovered (from 34.2 to 26.9%) .
  • Inhibition of BChE by CC2 was recovered from 26.6 (AU) to 72.1% .
  • The recovery value was similar to that of the reversible reference donepezil (from 26.8 to 85.4%), indicating that inhibitions of MAO-B by CC1 and CC2 were recovered to the reversible reference level, and CC2 was also recovered to the reversible reference level by BChE, indicating that CC1 and .

In Vitro Toxicity Evaluation:

  • In vitro toxicity of the compounds CC1 and CC2 on a normal epithelial cell line from the kidney of an African green monkey (Vero Cells) by MTT to prove the biological safety .
  • The Vero cells were exposed to different concentrations (1–500 μg/mL) of the tested compounds for 48 h, and the relative cell viability was calculated as absorbance measured at λmax 540 nm using an ELISA microplate reader .
  • The results indicated that the compounds induced concentration-dependent cell toxicity at the indicated time point of 48 h .
  • More than 80% of the cells were viable up to 100 μg/mL (363.4 μM) for CC1, whereas CC2 showed an approximate cell viability of 70% at the same concentration level (321.9 μM) .
  • CC1 and CC2 were not toxic for Vero cells up to a concentration of 100 μg/mL, which is almost equivalent to 100 times of their effective concentration in the biological study .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s properties are significantly influenced by substituent positions and functional groups. Below is a systematic comparison with analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents (Benzamide Ring / N-Phenyl Ring) Molecular Formula CAS Number Key Features Reference
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide 2-OH, 3-NO₂ / 2-CH₃, 5-NO₂ C₁₄H₁₁N₃O₆ 63981-15-7 Asymmetric unit with two molecules; strong O–H···O hydrogen bonds
N-(2-Methoxyphenyl)-2-hydroxy-5-methyl-3-nitrobenzamide (Compound II) 2-OH, 3-NO₂, 5-CH₃ / 2-OCH₃ C₁₅H₁₄N₂O₅ - Methoxy substituent reduces hydrogen-bonding capacity compared to hydroxyl
2-Hydroxy-3-nitrobenzamide (Isomer of Target) 2-OH, 3-NO₂ / None C₇H₆N₂O₄ - Simpler structure; used as a coordination intermediate
5-Chloro-2-hydroxy-N-phenylbenzamide 2-OH, 5-Cl / None C₁₃H₁₀ClNO₂ 789180-45-0 Chlorine substitution enhances lipophilicity
N-(2,5-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide 2-OH, 3-NO₂ / 2-CH₃, 5-CH₃ C₁₅H₁₄N₂O₄ 63981-16-8 Dual methyl groups increase steric hindrance

Hydrogen Bonding and Crystallinity

  • Compound II: The methoxy group (OCH₃) lacks hydrogen-bond donors, reducing lattice stability compared to the hydroxyl-containing target compound .
  • 2-Hydroxy-3-nitrobenzamide : Forms extended hydrogen-bonded networks due to unsubstituted N-phenyl group, enabling diverse metal coordination .

Research Findings and Implications

Structural Insights from Crystallography

X-ray diffraction studies (using SHELX and ORTEP-3 ) confirm that substituent positions dictate packing efficiency. For example, the target compound’s nitro groups at positions 3 and 5 create steric constraints, unlike its isomer 2-hydroxy-5-nitrobenzamide, which has a less crowded structure .

Functional Comparisons

  • Thermal Stability: Methyl and nitro groups in the target compound likely enhance thermal stability compared to non-nitrated analogs, as seen in related benzamides .

Biological Activity

2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide, a nitro-substituted benzamide derivative, has garnered attention due to its potential biological activities. This compound features multiple functional groups that may contribute to its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C11H10N4O5\text{Chemical Formula C}_{11}\text{H}_{10}\text{N}_4\text{O}_5

Key Features:

  • Hydroxy Group : May enhance solubility and influence biological interactions.
  • Nitro Groups : Known for their role in redox reactions and potential bioactivation pathways.

The biological activity of this compound is believed to stem from its ability to undergo bioreduction, resulting in reactive intermediates that can interact with cellular targets. The nitro group can be reduced to form amine derivatives, which may exhibit different biological activities compared to the parent compound. Additionally, the hydroxy group may facilitate hydrogen bonding, enhancing binding affinity to various biomolecules .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, nitrobenzamide derivatives have been tested against various bacterial strains with varying degrees of success. However, specific data regarding the antimicrobial efficacy of this particular compound remains limited.

CompoundTarget BacteriaActivity (Zone of Inhibition)
This compoundE. coliNot specified
Similar Nitro DerivativesS. aureusModerate

Anticancer Activity

In vitro studies have demonstrated that nitroaromatic compounds can exhibit cytotoxic effects against cancer cell lines. Specifically, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study on related nitrobenzamide compounds showed IC50 values ranging from 1.793 nM to 1.806 nM against prostate cancer cells (PC3), suggesting a high potency for anticancer applications .

Neuroprotective Effects

The neuroprotective potential of nitrophenyl compounds has been explored, particularly in relation to their ability to inhibit NMDA receptor-mediated calcium influx. Such activity is crucial for preventing excitotoxicity associated with neurodegenerative diseases.

  • Research Findings : Compounds similar to this compound demonstrated significant inhibition of voltage-gated calcium channels, with some showing over 70% inhibition in vitro .

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